[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at position 3 and a piperidine ring linked via position 2. The piperidine moiety is further modified with a tert-butyl carbamate group at position 3. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents . Its structural complexity and functional groups make it valuable for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
tert-butyl N-[1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-18(2,3)25-17(24)20-12-7-6-10-23(11-12)16-15(19)21-13-8-4-5-9-14(13)22-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVNXCLFVVVPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671388 | |
| Record name | tert-Butyl [1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-91-1 | |
| Record name | tert-Butyl [1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, with CAS number 939986-91-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the molecular formula and a molecular weight of 362.86 g/mol. Its structure features a chloroquinoxaline moiety linked to a piperidine ring, which is characteristic of many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C18H23ClN4O2 |
| Molecular Weight | 362.86 g/mol |
| CAS Number | 939986-91-1 |
| Density | Not specified |
| Boiling Point | Not specified |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various biological targets.
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and β-secretase. These enzymes are critical in the pathogenesis of Alzheimer's disease by facilitating the breakdown of neurotransmitters and the formation of amyloid plaques.
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. This protective effect is attributed to the reduction of pro-inflammatory cytokines like TNF-α and oxidative stress markers in treated astrocytes .
Case Studies
Several studies have highlighted the biological significance of this compound:
- Study 1 : In a model assessing neuroprotection against Aβ-induced toxicity, treatment with the compound resulted in increased cell viability in astrocytes compared to untreated controls. The results indicated a significant reduction in cell death rates, suggesting a protective role against neurodegeneration .
- Study 2 : Another investigation focused on its effects on β-secretase activity. The compound was found to decrease β-secretase levels significantly, which correlates with reduced amyloid plaque formation in vivo models .
Pharmacological Applications
Given its biological activities, this compound is being explored for therapeutic applications in:
- Alzheimer's Disease : As a potential treatment option due to its dual action on AChE and β-secretase.
- Neuroinflammation : Its ability to modulate inflammatory responses makes it a candidate for treating various neuroinflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tert-butyl carbamate-protected piperidine derivatives with quinoxaline or related heterocyclic substituents. Below is a detailed comparison with analogous compounds based on substituents, physicochemical properties, and applications:
Table 1: Comparative Analysis of Similar Compounds
Key Research Findings
Reactivity and Synthetic Utility: The chloro substituent on quinoxaline enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura with 3,5-difluorophenyl boronic acid) to generate diverse analogs . Methoxy-substituted analogs (e.g., [1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester) exhibit lower reactivity but greater metabolic stability .
Physicochemical Properties: Compounds with oxymethyl linkers (e.g., 3-(3-Chloro-quinoxalin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester) show improved aqueous solubility compared to direct-bonded derivatives . Amino-linked derivatives (e.g., 3-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester) demonstrate enhanced binding to Plasmodium falciparum targets due to hydrogen-bond interactions .
Biological Activity: The parent compound’s tert-butyl carbamate group aids in cell permeability, making it a preferred scaffold for intracellular kinase targets . Piperazine analogs (e.g., 4-(3-Chloro-quinoxalin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester) show broader receptor affinity but reduced selectivity compared to piperidine-based derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
